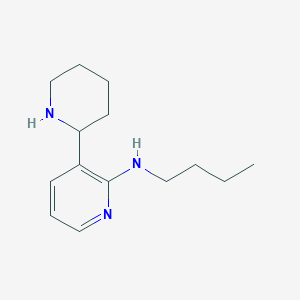
4-(Isopropylamino)pyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of an isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the sulfonic acid group at the 3-position.
Sulfonation: Pyridine is treated with concentrated sulfuric acid at high temperatures (300-350°C) to form pyridine-3-sulfonic acid.
Amination: The sulfonated pyridine is then reacted with isopropylamine to introduce the isopropylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine N-oxide.
Sulfonation: The N-oxide is then sulfonated in an aqueous solution.
Reduction: The sulfonated product is reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine-substituted pyridines, and reduced pyridine compounds.
Wissenschaftliche Forschungsanwendungen
4-(Isopropylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the isopropylamino group, making it less hydrophobic.
4-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an isopropylamino group, affecting its reactivity and solubility.
4-(Methylamino)pyridine-3-sulfonic acid: Has a methylamino group, which is smaller and less hydrophobic than the isopropylamino group.
Uniqueness
4-(Isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of both the isopropylamino and sulfonic acid groups, which confer distinct chemical and biological properties. The isopropylamino group enhances its hydrophobicity and potential for hydrophobic interactions, while the sulfonic acid group increases its solubility in water and ability to form ionic interactions.
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
CXJIMALKICHTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=NC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


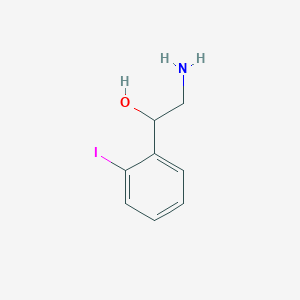
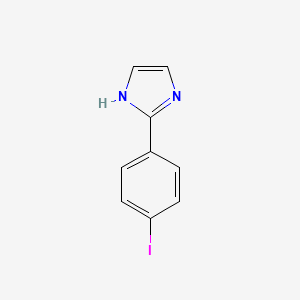
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)

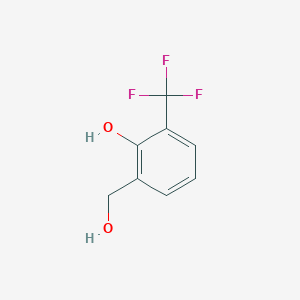
![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
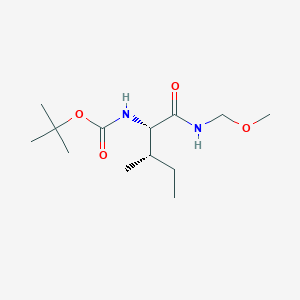
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
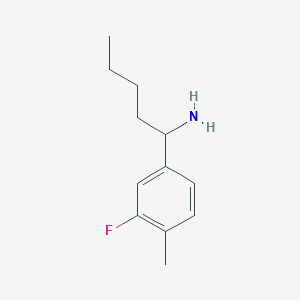
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
